In-Depth Technical Guide: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
In-Depth Technical Guide: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a chemical compound with applications in staining and potential for further scientific investigation. This document consolidates available data on its chemical identity, physicochemical properties, and known applications, offering a foundational resource for its use in research and development.
Chemical and Physical Properties
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also known by its synonym Fast Violet B Base, is an aromatic amide. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 99-21-8 | [1][2] |
| Chemical Formula | C₁₅H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 256.30 g/mol | [1] |
| IUPAC Name | N-(4-amino-5-methoxy-2-methylphenyl)benzamide | [2] |
| Appearance | White to beige powder | [1] |
| Melting Point | 185-188 °C | |
| Boiling Point | 344.3 °C at 760 mmHg | |
| Density | 1.215 g/cm³ |
Synonyms: 4-Benzoylamino-2-methoxy-5-methylaniline, Azoic Diazo No. 41, Fast Violet B Base, CI 37165.[1]
Synthesis
A representative synthesis for a related compound, N-(4-methoxy-2-methyl-phenyl)benzamide, which lacks the 4-amino group, proceeds as follows: To a solution of 5-methoxy-2-methylaniline and triethylamine in dichloromethane, benzoyl chloride is added dropwise. The reaction mixture is stirred at room temperature. An aqueous solution of sodium bicarbonate is then added to neutralize the reaction, followed by separation of the organic layer. The organic layer is washed with hydrochloric acid and concentrated under vacuum. The resulting residue is recrystallized to yield the final product.[3]
This procedure could likely be adapted for the synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide by utilizing the appropriate starting aniline. The workflow for such a synthesis is depicted below.
Figure 1: Proposed synthetic workflow for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide.
Solubility
Quantitative solubility data for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide in common laboratory solvents is not extensively documented. However, its application as a histological stain suggests some degree of solubility in aqueous and alcoholic solutions, which are common in staining protocols. The related "Fast Violet B Salt," a diazonium salt derivative, is noted to be soluble in water and alcohol.[4] For benzamide derivatives in general, solubility is influenced by the interplay of the hydrophobic aromatic rings and the hydrogen-bonding capabilities of the amide and any amino groups. It is predicted that the compound would be poorly soluble in water, sparingly soluble in polar protic solvents like methanol and ethanol, and more soluble in polar aprotic solvents such as DMSO and DMF.[5]
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, singlets for the methyl and methoxy groups, and signals for the amine and amide protons.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl and methoxy carbons, and the carbonyl carbon of the amide group.
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FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and C-N and C-O stretching, as well as aromatic C-H and C=C vibrations.[1]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of benzamides typically involves the loss of the amino group, leading to the formation of a stable benzoyl cation, which can further fragment to a phenyl cation.
Biological Activity and Applications
The primary documented application of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, under the name Fast Violet B Base, is as a precursor to Fast Violet B Salt. This salt is a diazonium salt used as a chromogenic reagent in histochemistry, particularly for enzyme localization.[4] It acts as a coupling agent that reacts with the product of an enzymatic reaction to form a colored precipitate at the site of enzyme activity. A common application is in the detection of alkaline and acid phosphatase activity.
Figure 2: Principle of enzyme detection using Fast Violet B Salt.
Beyond its use in histochemical staining, there is limited specific information on the biological activity of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Therefore, this compound could be a candidate for further investigation in drug discovery and development.
Safety and Handling
Detailed toxicology data for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is not available. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For the related "Fast Violet B Salt," hazard statements indicate that it may cause skin and eye irritation and that dust should not be inhaled.[4]
Conclusion
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a chemical compound with established utility as a precursor in histological staining techniques. While its fundamental physicochemical properties are partially characterized, significant opportunities exist for further research. A detailed, optimized synthesis protocol would be beneficial for its accessibility to the research community. Furthermore, comprehensive studies on its solubility, full spectral characterization, and exploration of its potential biological activities beyond staining are warranted. Given the diverse pharmacological profiles of other benzamide derivatives, N-(4-Amino-5-methoxy-2-methylphenyl)benzamide represents a molecule of interest for future investigations in medicinal chemistry and drug development.
References
- 1. usbio.net [usbio.net]
- 2. N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
